molecular formula C13H14N2O3 B292415 N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide

Cat. No. B292415
M. Wt: 246.26 g/mol
InChI Key: HSHIDRJSJRNNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used as an antibacterial and antiprotozoal agent. It was first synthesized in 1966 by French pharmaceutical company Roussel-Uclaf and is currently used in the treatment of bacterial and protozoal infections in animals and humans.

Mechanism of Action

The mechanism of action of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide involves the inhibition of bacterial and protozoal protein synthesis. It achieves this by binding to the bacterial and protozoal ribosome, which prevents the formation of peptide bonds and ultimately leads to the inhibition of protein synthesis. This results in the death of the bacteria or protozoa.
Biochemical and Physiological Effects:
N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body. It is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a broad spectrum of activity against bacteria and protozoa, making it useful for a wide range of experiments. However, there are also limitations to its use. It has a relatively short half-life and may require frequent dosing in experiments. In addition, it may not be effective against all bacterial and protozoal strains.

Future Directions

There are several future directions for the study of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. Studies have shown that N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide may have anti-inflammatory properties and may be effective in reducing inflammation in the gut. Another area of interest is its potential use in the treatment of cancer. Studies have shown that N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide may have anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Finally, further studies are needed to determine the optimal dosing and duration of treatment with N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide for various bacterial and protozoal infections.

Synthesis Methods

The synthesis of N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide involves the reaction of 4-nitro-2-methylphenol with ethyl acetoacetate to form 4-nitro-2-(1-oxo-1-phenylethyl)phenol. The resulting compound is then treated with hydroxylamine to form the corresponding oxime, which is subsequently reduced with sodium borohydride to form N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide.

Scientific Research Applications

N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of gram-negative and gram-positive bacteria, as well as protozoal infections such as giardiasis and amoebiasis. In addition, N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide has been investigated for its potential use in the treatment of inflammatory bowel disease and cancer.

properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-[2-(4-imino-5-oxooxolan-3-yl)-4-methylphenyl]acetamide

InChI

InChI=1S/C13H14N2O3/c1-7-3-4-11(15-8(2)16)9(5-7)10-6-18-13(17)12(10)14/h3-5,10,14H,6H2,1-2H3,(H,15,16)

InChI Key

HSHIDRJSJRNNEU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2COC(=O)C2=N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2COC(=O)C2=N

Origin of Product

United States

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